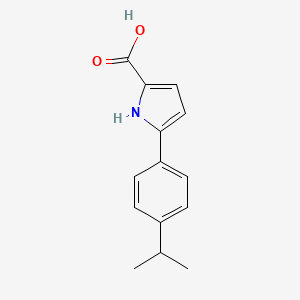

5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a pyrrole ring substituted with a carboxylic acid group at the 2-position and a 4-isopropylphenyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the Isopropylphenyl Group: The 4-isopropylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an isopropylbenzene derivative reacts with a pyrrole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Key Reaction Steps for Analogous Compounds

For example, synthesis of methyl 1-prop-2-ynyl-1H-pyrrole-2-carboxylate involves:

-

Alkylation : Treatment of methyl pyrrole-2-carboxylate with NaH and propargyl bromide in DMF .

-

Hydrolysis : Conversion to the carboxylic acid using K₂CO₃ in MeOH/H₂O .

Carboxylic Acid Functionalities

Pyrrole Ring Reactivity

The aromatic pyrrole ring undergoes:

-

Electrophilic substitution : Nitration, halogenation (e.g., bromination at the 4-position).

-

Cross-coupling reactions : Suzuki-Miyaura coupling for introducing additional aryl groups .

Comparison with Structurally Similar Compounds

| Compound | Substitution Pattern | Key Differences |

|---|---|---|

| 5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid | Isopropylphenyl at position 3 | Ortho substitution may alter steric hindrance. |

| 4-(4-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid | Isopropylphenyl at position 4 | Para substitution enhances planarity and electronic effects. |

| 1H-Pyrrole-2-carboxylic acid | No phenyl substitution | Basic scaffold with simpler reactivity. |

Biological and Chemical Implications

While direct biological data for 5-(4-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid is unavailable, analogous pyrrole derivatives exhibit:

Applications De Recherche Scientifique

5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can be mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The specific pathways involved depend on the biological context and the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Phenyl-1h-pyrrole-2-carboxylic acid: Similar structure but lacks the isopropyl group.

5-(4-Methylphenyl)-1h-pyrrole-2-carboxylic acid: Similar structure with a methyl group instead of an isopropyl group.

5-(4-Ethylphenyl)-1h-pyrrole-2-carboxylic acid: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

The presence of the 4-isopropylphenyl group in 5-(4-Isopropylphenyl)-1h-pyrrole-2-carboxylic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and for developing new materials and pharmaceuticals with specific properties.

Activité Biologique

5-(4-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H15NO2

- Molecular Weight : 219.27 g/mol

This compound features a pyrrole ring substituted at the 1-position with a carboxylic acid and at the 5-position with a 4-isopropylphenyl group.

1. Antioxidant Activity

Research has demonstrated that derivatives of pyrrole-2-carboxylic acids exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to assess these activities.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85.6% |

| Ascorbic Acid (Control) | 90.0% |

Studies indicate that the introduction of various substituents can enhance antioxidant activity, suggesting that the isopropyl group may contribute positively to the radical scavenging capabilities of this compound .

2. Anti-Tuberculosis Activity

Recent investigations have focused on the anti-tuberculosis potential of pyrrole derivatives. The compound has shown promising activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported below 0.016 μg/mL for some analogs.

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| This compound | <0.016 | >64 |

This suggests a favorable therapeutic index, making it a candidate for further development in treating drug-resistant tuberculosis .

3. Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmitter systems, particularly regarding norepinephrine and serotonin receptors. It has been shown to inhibit norepinephrine reuptake, which may have implications for treating mood disorders and anxiety .

Case Studies

Case Study 1: Antioxidant Efficacy in Cellular Models

A study evaluated the antioxidant effects of this compound in human cell lines exposed to oxidative stress. Results indicated a reduction in reactive oxygen species (ROS) levels by approximately 50%, highlighting its potential as a protective agent against oxidative damage.

Case Study 2: In Vivo Anti-TB Activity

In an animal model, administration of the compound led to significant reductions in bacterial load in lung tissues infected with M. tuberculosis compared to untreated controls, supporting its potential as an anti-TB agent.

Propriétés

Formule moléculaire |

C14H15NO2 |

|---|---|

Poids moléculaire |

229.27 g/mol |

Nom IUPAC |

5-(4-propan-2-ylphenyl)-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C14H15NO2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17) |

Clé InChI |

LYSHJZAYRZPVKM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.